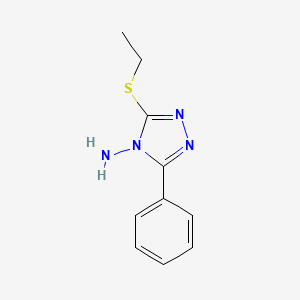

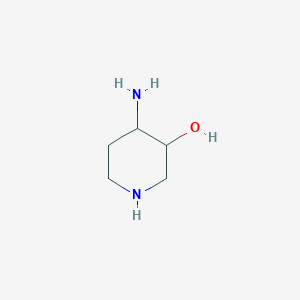

![molecular formula C15H20Cl2N2O B3320135 5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 1208463-10-8](/img/structure/B3320135.png)

5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride

概要

説明

Indole is a versatile and common nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds . It’s a key structure in many pharmaceutical compounds due to its biological and pharmaceutical activities .

Synthesis Analysis

Indole synthesis often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .

Chemical Reactions Analysis

Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond . Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position .

Physical And Chemical Properties Analysis

Indole derivatives have unique inhibitory properties due to the effect of carboxamide moiety at positions 2 and 3 .

科学的研究の応用

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have shown promise in the field of oncology, with several compounds demonstrating anticancer activity .

Anti-HIV Activity

Certain indole derivatives have been found to possess anti-HIV activity, making them potential candidates for the development of new treatments for HIV .

Antioxidant Activity

Indole derivatives can act as antioxidants, helping to protect cells from damage caused by harmful free radicals .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity, potentially making them useful in the treatment of various bacterial and fungal infections .

Antitubercular Activity

Some indole derivatives have demonstrated antitubercular activity, suggesting potential applications in the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic activity, potentially making them useful in the management of diabetes .

作用機序

Safety and Hazards

将来の方向性

Indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Researchers are focusing on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .

特性

IUPAC Name |

2-chloro-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O.ClH/c1-10-3-4-13-11(7-10)12-9-17(2)6-5-14(12)18(13)15(19)8-16;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFOURZUTOEQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

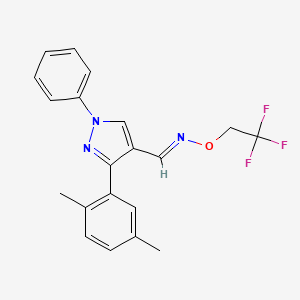

![(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime](/img/structure/B3320053.png)

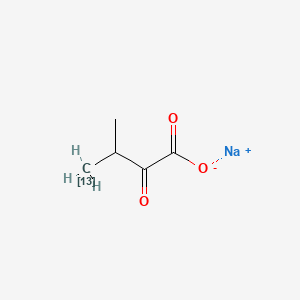

![4-{[(2,2-Difluoro-6-oxo-2H,6H-[1,3]dioxolo[4,5-f]indol-7-yl)amino]oxy}butanoic acid](/img/structure/B3320061.png)

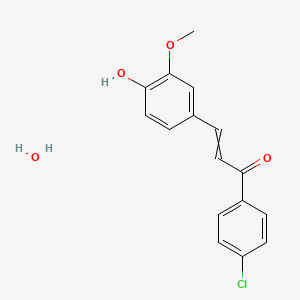

![3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one](/img/structure/B3320063.png)

![3-[(Cyclobutyloxy)amino]-6-ethyl-2H-indol-2-one](/img/structure/B3320071.png)

![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3320073.png)

![6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3320081.png)

![7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B3320105.png)

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B3320111.png)

![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)